An In-Depth Technical Guide to 4-Bromo-6-methoxy-1H-benzimidazole
An In-Depth Technical Guide to 4-Bromo-6-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive profile. The guide covers its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and an analysis of its chemical reactivity. Furthermore, it explores the potential pharmacological significance of this molecule by examining the structure-activity relationships of related benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 4-Bromo-6-methoxy-1H-benzimidazole in drug development and other scientific endeavors.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of pharmacologically active compounds, owing to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.[3] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling the fine-tuning of its steric, electronic, and lipophilic properties to achieve desired therapeutic effects.
Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][4] The introduction of halogen and methoxy substituents onto the benzimidazole ring can significantly influence its pharmacological profile. Halogens, such as bromine, can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve membrane permeability.[1] Methoxy groups, as electron-donating substituents, can modulate the electronic properties of the aromatic system and participate in hydrogen bonding.[3] The specific substitution pattern of 4-bromo and 6-methoxy on the 1H-benzimidazole core suggests a unique combination of these electronic and steric influences, making it a compound of significant interest for further investigation.
Chemical and Physical Properties
Direct experimental data for 4-Bromo-6-methoxy-1H-benzimidazole is not extensively reported. Therefore, the following properties are based on predictions and comparisons with structurally related benzimidazole derivatives.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-6-methoxy-1H-benzimidazole | N/A |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| SMILES | COC1=CC2=C(C(=C1)Br)N=CN2 | |
| InChI | InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
| InChIKey | AAESOAJUKHUHAR-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Bromo-6-methoxy-1H-benzimidazole, alongside experimental data for related compounds to provide context and a basis for estimation.
| Property | Predicted/Estimated Value for 4-Bromo-6-methoxy-1H-benzimidazole | 4-Bromo-1H-benzimidazole (Analog) | 6-Methoxy-1H-benzimidazole (Analog) |
| Melting Point (°C) | 150-170 (estimated) | 166-168 | Not widely reported |
| Boiling Point (°C) | >300 (decomposes, estimated) | Not available | Not available |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Soluble in polar organic solvents | Soluble in polar organic solvents |
| pKa | ~4.5-5.5 (for the conjugate acid, estimated) | ~5.0 | Not available |
| LogP | ~2.5-3.0 (estimated) | 2.2 | 1.8 |
Note: The estimated values for the target compound are derived from the physicochemical properties of the parent benzimidazole and the known effects of bromo and methoxy substituents.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole can be envisioned as a two-step process starting from commercially available materials. The key is the preparation of the requisite 3-bromo-5-methoxybenzene-1,2-diamine intermediate, followed by cyclization to form the benzimidazole ring.
Caption: Proposed synthetic workflow for 4-Bromo-6-methoxy-1H-benzimidazole.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive methodology based on analogous benzimidazole syntheses.[6] Researchers should optimize reaction conditions based on experimental observations.
Step 1: Synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine (Intermediate)
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Rationale: The synthesis of the diamine intermediate is the critical first step. This can be achieved through a multi-step sequence involving nitration, bromination, and subsequent reduction of a commercially available aminophenol derivative. The regioselectivity of the bromination step is crucial and would need to be carefully controlled.
Materials:
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2-Amino-4-methoxyphenol
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
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Brominating agent (e.g., N-Bromosuccinimide)
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Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)
-
Appropriate solvents (e.g., acetic acid, ethanol)
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Base for neutralization (e.g., NaHCO₃)
Procedure:
-
Protect the amino group of 2-amino-4-methoxyphenol if necessary.
-
Perform nitration of the aromatic ring, likely directed by the existing substituents.
-
Introduce the bromine atom at the desired position using a suitable brominating agent.
-
Reduce the nitro group to an amine to yield the target 3-bromo-5-methoxybenzene-1,2-diamine.
-
Purify the intermediate via recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole
-
Rationale: The Phillips condensation is a classic and reliable method for forming the benzimidazole ring. The reaction of the o-phenylenediamine with formic acid provides the C2-unsubstituted benzimidazole.
Materials:
-
3-Bromo-5-methoxybenzene-1,2-diamine
-
Formic acid (or Trimethyl orthoformate)
-
Hydrochloric acid (catalytic)
-
Sodium hydroxide solution for neutralization
-
Solvents for extraction (e.g., ethyl acetate) and recrystallization (e.g., ethanol/water)
Procedure:
-
To a solution of 3-bromo-5-methoxybenzene-1,2-diamine in a suitable solvent (e.g., water or ethanol), add formic acid and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until precipitation of the product is complete.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude 4-Bromo-6-methoxy-1H-benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Predicted Spectroscopic Characterization
The following are predicted spectroscopic data based on the structure of 4-Bromo-6-methoxy-1H-benzimidazole and data from analogous compounds.
-
¹H NMR (in DMSO-d₆):
-
δ ~12.5-13.0 ppm (broad singlet, 1H): N-H proton of the imidazole ring.
-
δ ~8.1-8.3 ppm (singlet, 1H): C2-H proton of the imidazole ring.
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δ ~7.2-7.5 ppm (aromatic protons): Signals corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the bromo and methoxy groups.
-
δ ~3.8-4.0 ppm (singlet, 3H): O-CH₃ protons of the methoxy group.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~155-160 ppm: C6 carbon attached to the methoxy group.
-
δ ~140-145 ppm: C2 carbon of the imidazole ring.
-
δ ~110-135 ppm: Other aromatic and imidazole carbons.
-
δ ~100-110 ppm: C4 carbon attached to the bromine atom.
-
δ ~55-60 ppm: O-CH₃ carbon.
-
-
IR (KBr, cm⁻¹):
-
~3400-3200 (broad): N-H stretching vibration.
-
~3100-3000: Aromatic C-H stretching.
-
~1620, 1580, 1480: C=C and C=N stretching vibrations of the aromatic and imidazole rings.
-
~1250, 1030: C-O stretching of the methoxy group.
-
~600-500: C-Br stretching.
-
-
Mass Spectrometry (ESI-MS):
-
m/z: Predicted [M+H]⁺ at approximately 227.97 and 229.97, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Chemical Reactivity and Potential for Derivatization
The reactivity of 4-Bromo-6-methoxy-1H-benzimidazole is governed by the interplay of the electron-donating methoxy group, the electron-withdrawing (by induction) and weakly deactivating (by resonance) bromo group, and the inherent reactivity of the benzimidazole nucleus.
Caption: Key reactive sites and potential derivatization pathways for 4-Bromo-6-methoxy-1H-benzimidazole.
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N-Alkylation/Arylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce substituents at the N1 position. This is a common strategy for modifying the pharmacokinetic properties of benzimidazole-based drugs.
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating methoxy group at C6. The primary site of substitution is expected to be C7, which is ortho to the methoxy group and para to the imidazole nitrogen. The C5 position is also activated but may be sterically hindered by the adjacent bromine atom.
-
Cross-Coupling Reactions: The bromine atom at the C4 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, and amino groups, providing a powerful tool for generating a library of derivatives for structure-activity relationship studies.
-
C2-Functionalization: The C2 proton is the most acidic proton on the benzimidazole ring system and can be removed with a strong base to generate a nucleophile that can react with various electrophiles.
Potential Pharmacological Significance and Applications
The benzimidazole scaffold is a cornerstone of many clinically approved drugs.[2] The specific substitution pattern of 4-Bromo-6-methoxy-1H-benzimidazole suggests several potential areas of pharmacological activity.
-
Anticancer Activity: Many substituted benzimidazoles exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and various kinases.[7] The presence of a halogen and a methoxy group can contribute to the binding affinity and selectivity for specific cancer-related targets.
-
Antimicrobial and Antiviral Activity: The benzimidazole nucleus is found in several antimicrobial and antiviral drugs.[1] The bromo and methoxy substituents can modulate the lipophilicity and electronic properties of the molecule, which are crucial for its interaction with microbial or viral targets.
-
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit a variety of enzymes. The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the substituents on the benzene ring can provide additional binding interactions.
The combination of a bromine atom and a methoxy group on the benzimidazole scaffold presents an interesting profile for drug discovery. The bromine can enhance lipophilicity and potentially engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and modulate the electronic landscape of the molecule. This dual functionality makes 4-Bromo-6-methoxy-1H-benzimidazole an attractive starting point for the development of novel therapeutic agents.
Conclusion
4-Bromo-6-methoxy-1H-benzimidazole is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Although direct experimental data is currently sparse, this technical guide has provided a comprehensive predictive overview of its chemical properties, a plausible synthetic strategy, and an analysis of its potential reactivity and pharmacological relevance. The insights presented herein are intended to facilitate further research and development of this and related benzimidazole derivatives. As a Senior Application Scientist, it is my assessment that the versatile synthetic handles and the favorable electronic and steric properties of this molecule make it a valuable building block for the creation of novel chemical entities with tailored biological activities.
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